molecular formula C9H7NO3 B8553353 2-Ethyl-1,3-benzoxazole-4,7-dione CAS No. 477603-36-4

2-Ethyl-1,3-benzoxazole-4,7-dione

Cat. No.: B8553353
CAS No.: 477603-36-4
M. Wt: 177.16 g/mol
InChI Key: GDCQVRBAMXJYJC-UHFFFAOYSA-N
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Description

2-Ethyl-1,3-benzoxazole-4,7-dione is a benzoxazole-based compound of significant interest in medicinal chemistry and materials science research. Its quinone-imine structure makes it a valuable scaffold for exploring biological activity and electronic properties. Research indicates that structurally related benzoxazole-4,7-dione derivatives have been investigated as potent inhibitors of Cdc25 phosphatases, a family of enzymes considered promising therapeutic targets in oncology for their role in cell cycle progression . This suggests potential application for this compound as a key intermediate or precursor in the synthesis of novel anti-proliferative agents. Beyond its pharmaceutical potential, the benzoxazole core is a privileged structure in the development of advanced materials. Compounds based on the benzoxazole unit have been synthesized and characterized as fluorophores in the bluish-green region, exhibiting strong solvent-dependent fluorescence and large Stokes shifts, which are desirable properties for application in organic electronic devices and sensors . Researchers value this compound for its versatility in constructing complex molecules for various experimental pathways. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

477603-36-4

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

2-ethyl-1,3-benzoxazole-4,7-dione

InChI

InChI=1S/C9H7NO3/c1-2-7-10-8-5(11)3-4-6(12)9(8)13-7/h3-4H,2H2,1H3

InChI Key

GDCQVRBAMXJYJC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(O1)C(=O)C=CC2=O

Origin of Product

United States

Scientific Research Applications

Antifungal Activity

Recent studies have highlighted the antifungal properties of benzoxazole derivatives, including 2-Ethyl-1,3-benzoxazole-4,7-dione. Research indicates that derivatives of benzoxazole exhibit potent antifungal activities against several phytopathogenic fungi.

Case Study: Antifungal Efficacy

  • A study synthesized various benzoxazole derivatives and tested their antifungal activity against eight species of plant pathogens. Among these, compounds derived from the benzoxazole scaffold showed significant inhibition against Fusarium solani and Botrytis cinerea.
  • The most potent compound demonstrated an IC50 value of 4.34 μg/mL against F. solani, indicating a strong potential for developing new antifungal agents based on this scaffold .

Table 1: Antifungal Activity of Benzoxazole Derivatives

CompoundPathogenIC50 (μg/mL)
5aFusarium solani4.34
5bBotrytis cinerea19.92
5cFusarium solani12.27

Anticancer Properties

Benzoxazole derivatives have also been investigated for their anticancer properties, particularly as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial in tumor angiogenesis.

Case Study: VEGFR-2 Inhibition

  • A series of novel benzoxazole derivatives were synthesized and evaluated for their antiproliferative effects against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. One compound exhibited an IC50 value of 10.50 μM against HepG2 cells, indicating promising anticancer activity compared to standard treatments .

Table 2: Anticancer Activity of Selected Benzoxazole Derivatives

CompoundCell LineIC50 (μM)
12lHepG210.50
12lMCF-715.21
SorafenibHepG25.57

Antibiotic Properties

The compound has also been linked to antibiotic activity against certain bacterial strains. The structural features of benzoxazoles have been studied to understand their mechanism of action.

Case Study: Antibiotic Activity

  • A recent study identified a benzisoxazole derivative with significant antibacterial effects against Acinetobacter baumannii. The research suggested that the compound targets bacterial metabolic processes, which could lead to new antibiotic developments .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities and interactions of benzoxazole derivatives with various biological targets.

Case Study: Docking Studies

  • Docking simulations indicated that certain substitutions on the benzoxazole ring enhance binding affinity to VEGFR-2, suggesting a pathway for optimizing the design of new anticancer drugs .

Comparison with Similar Compounds

Benzimidazole-4,7-Dione Derivatives

Benzimidazole-4,7-diones (e.g., compounds 5a–d and 6a–d ) share a fused dione-heterocycle scaffold but replace the oxygen atom in benzoxazole with a nitrogen atom. Key differences include:

  • Synthesis: Synthesized via cyclocondensation of 4,7-diaminobenzimidazole with aldehydes, followed by oxidation to form N-oxide derivatives (e.g., 6a–d) .
  • Biological Activity: Demonstrated hypoxia-selective anticancer activity, with compound 6b showing a hypoxia/normoxia cytotoxic coefficient comparable to tirapazamine .
  • Stability : Validated RP-UPLC methods confirm stability under physiological conditions, critical for prodrug development .
Compound Core Structure Key Substituent Biological Activity Stability Profile
2-Ethyl-1,3-benzoxazole-4,7-dione Benzoxazole + dione 2-Ethyl Not fully characterized (inferred antidiabetic/antimicrobial) Unknown
Benzimidazole-4,7-dione (5a–d ) Benzimidazole + dione Variable aryl Antiproliferative (A549 cells) under normoxia/hypoxia Stable in UPLC conditions
N-Oxide derivatives (6a–d ) Benzimidazole + dione + N-oxide Variable aryl Hypoxia-selective cytotoxicity (e.g., 6b vs. tirapazamine) Improved redox stability

Benzo[d]Isoxazole-4,7-Dione Analogues

These compounds feature an isoxazole ring fused to the dione system. Key distinctions:

  • Target Specificity : Demonstrated ribosomal small subunit RNA-interfering activity in mycobacteria, reducing translational fidelity .
  • Synthetic Routes : Utilize multi-step oxidations, as seen in hydrogen peroxide-mediated N-oxide formation .

Thiadiazole-Fused Heterocycles

Compounds like 1,4-benzodioxin-based thiadiazole-fused derivatives (e.g., 1–25 ) exhibit:

  • Antidiabetic Potential: α-Amylase and α-glucosidase inhibition, though less potent than acarbose .
  • Structural Complexity : Dual thiadiazole rings enhance π-π stacking but reduce solubility compared to dione-containing analogs .

Key Research Findings and Implications

Activity Gaps : While benzimidazole-4,7-diones show validated anticancer activity, the biological role of the benzoxazole-dione scaffold remains underexplored. Its electronic profile (oxygen vs. nitrogen in benzimidazole) could modulate redox behavior or enzyme binding .

Synthetic Challenges : Ethyl-substituted benzoxazole-diones may require tailored cyclization conditions to avoid side reactions observed in iodine-mediated thiadiazole syntheses .

Preparation Methods

Reaction Mechanism and Substrate Design

The synthesis begins with 2-ethyl-4,7-dihydroxybenzamide, where the ethyl group at position 2 and hydroxyl groups at positions 4 and 7 are critical for directing cyclization. Under basic conditions (pH > 8), the amide nitrogen attacks ethyl chloroformate, forming an intermediate acylated species. Subsequent intramolecular nucleophilic attack by the adjacent hydroxyl group at position 3 results in the elimination of HCl and ethanol, yielding the benzoxazole ring. Concurrently, the hydroxyl groups at positions 4 and 7 undergo oxidation to ketones, forming the 4,7-dione system.

Key Reaction Conditions:

  • Base: Potassium carbonate or sodium carbonate (2.5–5.5 mol equivalents)

  • Solvent: Water or water-miscible solvents (e.g., methanol, ethanol)

  • Temperature: 40–70°C (higher temperatures accelerate reaction but risk decomposition)

  • Reaction Time: 24–48 hours for complete conversion

Optimization and Yield Data

Comparative studies from patent examples demonstrate that electron-withdrawing substituents on the salicylamide precursor enhance reaction efficiency. For instance, substituting the benzene ring with halogens or alkoxy groups increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. Table 1 summarizes yields and melting points for analogs synthesized under varying conditions.

Table 1. Synthesis of 2-Alkyl-1,3-benzoxazole-4,7-dione Derivatives

Substituent (Position)Base UsedTemp (°C)Yield (%)Melting Point (°C)
Ethyl (2)K₂CO₃4065238–240
Benzyl (6)Na₂CO₃5058230–233
Methoxy (6)K₂CO₃6071246–248

Alternative Pathways: Hydrazide Intermediate Formation

A secondary route, derived from 2-mercaptobenzoxazole chemistry, involves the synthesis of hydrazide intermediates followed by Schiff base formation. While less direct, this method offers flexibility in introducing the ethyl group via alkylation.

Stepwise Synthesis

  • Alkylation of 2-Mercaptobenzoxazole:
    Reaction with ethyl chloroacetate in dry acetone forms the ethylthioether derivative.

  • Hydrazide Formation:
    Treatment with hydrazine hydrate yields the hydrazide intermediate.

  • Cyclization and Oxidation:
    Acid-catalyzed cyclization under reflux conditions generates the benzoxazole core, followed by oxidation with H₂O₂ or KMnO₄ to introduce the dione groups.

Challenges:

  • Lower overall yields (45–60%) due to multi-step purification.

  • Competing side reactions during oxidation necessitate stringent temperature control.

Critical Analysis of Methodologies

Cyclization vs. Stepwise Synthesis

The cyclization method outperforms stepwise approaches in scalability and yield (65% vs. 45–60%). However, it requires precise substituent positioning in the salicylamide precursor, limiting its applicability to derivatives with simple alkyl groups. In contrast, the hydrazide route permits broader functionalization but suffers from inefficiency.

Solvent and pH Effects

Aqueous media enhance solubility of intermediates and minimize byproduct formation, but mixed solvent systems (e.g., water:ethanol 1:1) improve reaction homogeneity. Maintaining pH > 8 is critical to deprotonate hydroxyl groups, enabling nucleophilic attack.

Characterization and Purity Assessment

Synthesized compounds are validated via:

  • ¹H/¹³C NMR: Distinct signals for the ethyl group (δ 1.2–1.4 ppm, triplet) and dione carbonyls (δ 180–185 ppm).

  • IR Spectroscopy: Strong absorptions at 1700–1750 cm⁻¹ (C=O stretching) and 1250–1300 cm⁻¹ (C-O-C in oxazole).

  • Mass Spectrometry: Molecular ion peaks corresponding to [M+H]⁺ with characteristic fragmentation patterns.

Industrial-Scale Considerations

Large-scale production favors the cyclization method due to fewer steps and lower solvent consumption. Patent data suggest that continuous-flow reactors could enhance throughput by maintaining optimal pH and temperature.

Q & A

Q. Table 1: Representative Synthesis Conditions

StepConditionsYieldReference
Condensation reactionReflux in ethanol, 4 hours60-70%
CyclizationReflux in DMSO, 18 hours65%
PurificationWater-ethanol recrystallizationHigh

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR, IR) for this compound derivatives?

Answer:
Discrepancies often arise from tautomerism or impurities. Methodological approaches include:

  • Multi-technique validation : Cross-validate NMR (¹H/¹³C) with IR and mass spectrometry to confirm functional groups and molecular weight .
  • Chromatographic purity checks : Use TLC or HPLC to detect byproducts (e.g., unreacted aldehydes) .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation for ambiguous cases .

Basic: What experimental design principles should guide the characterization of physicochemical properties (e.g., solubility, stability) of this compound?

Answer:

  • Solubility profiling : Test in graded solvent systems (polar to nonpolar) to identify optimal solvents for reactions .
  • Stability assays : Conduct accelerated degradation studies under varied pH, temperature, and light exposure to identify labile functional groups (e.g., dione moieties) .
  • Thermal analysis : Use DSC/TGA to assess melting points and decomposition pathways .

Advanced: How can structure–activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

Answer:

  • Derivatization : Synthesize analogs with modifications to the ethyl or dione groups (e.g., halogenation, alkyl chain elongation) .
  • In vitro assays : Screen derivatives against target enzymes or cell lines, using dose-response curves to quantify IC₅₀ values .
  • Computational modeling : Employ DFT or molecular docking to predict binding affinities and guide synthetic priorities .

Q. Table 2: Example SAR Framework

DerivativeModificationBiological Activity (IC₅₀)Reference
4-ChlorophenylHalogen substitution12.5 µM
Ethyl-to-propylAlkyl chain extension25.8 µM

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Ventilation : Use fume hoods during reflux or solvent evaporation to avoid inhalation risks .
  • Protective equipment : Wear nitrile gloves and goggles to prevent skin/eye contact with reactive intermediates .
  • Waste disposal : Neutralize acidic/byproduct streams before disposal per institutional guidelines .

Advanced: How can researchers investigate the environmental fate of this compound (e.g., adsorption on indoor surfaces)?

Answer:

  • Microspectroscopic imaging : Analyze surface adsorption using techniques like AFM or ToF-SIMS to quantify molecular interactions .
  • Oxidative degradation : Simulate indoor oxidant exposure (e.g., ozone) to track degradation products via LC-MS .

Basic: What chromatographic techniques are optimal for purifying this compound?

Answer:

  • Column chromatography : Use silica gel with gradients of ethyl acetate/hexane for nonpolar derivatives .
  • Prep-HPLC : Achieve >95% purity for polar analogs using C18 columns and acetonitrile-water mobile phases .

Advanced: How can kinetic studies elucidate the reaction mechanisms of this compound in redox processes?

Answer:

  • Stopped-flow spectroscopy : Monitor intermediate formation in real-time during oxidation with H₂O₂ .
  • Isotopic labeling : Use ¹⁸O-labeled water to trace oxygen incorporation in dione groups during hydrolysis .

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